N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-28-21-13-12-17(15-20(21)25-14-5-4-11-22(25)26)24-23(27)19-10-6-8-16-7-2-3-9-18(16)19/h2-3,6-10,12-13,15H,4-5,11,14H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCQIIXBOAMEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N4CCCCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide typically involves multiple steps:
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Formation of the Naphthalene Carboxamide Core: : The initial step involves the synthesis of the naphthalene-1-carboxamide core. This can be achieved through the reaction of naphthalene-1-carboxylic acid with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
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Introduction of the Piperidinone Moiety: : The next step involves the introduction of the piperidinone group. This can be done by reacting the intermediate with 2-oxopiperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
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Methoxylation: : The final step is the methoxylation of the aromatic ring, which can be achieved using methanol and a suitable catalyst under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized to ensure high yield and purity. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperidinone moiety, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions include hydroxylated derivatives, reduced piperidinone analogs, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: The compound’s derivatives are explored for use in materials science and as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target’s role in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxamide derivatives: These compounds share the naphthalene core and exhibit similar chemical properties.
Piperidinone-containing molecules: Compounds with the piperidinone moiety are often studied for their biological activities.
Methoxy-substituted aromatic compounds: These compounds are known for their diverse pharmacological effects.
Uniqueness
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Biological Activity
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₉N₃O₂
- Molecular Weight : 305.36 g/mol
- Appearance : White to off-white powder
- Solubility : Sparingly soluble in water
- UV Absorption : Maximum at 238 nm
Synthesis
The synthesis of this compound involves several key steps:
- Preparation of naphthalene-1-carboxylic acid.
- Conversion to acid chloride using thionyl chloride.
- Reaction with 4-methoxy-3-(2-oxopiperidin-1-yl)aniline under basic conditions to yield the carboxamide.
This multi-step organic reaction highlights the compound's synthetic accessibility through established techniques in organic chemistry .
This compound primarily functions as an inhibitor of activated factor X (FXa) , a crucial enzyme in the coagulation cascade. By inhibiting FXa, the compound effectively reduces thrombin generation, thereby influencing blood clotting processes. This mechanism positions it as a potential therapeutic agent for managing thromboembolic diseases .
Anticoagulant Activity
The compound's anticoagulant properties have been well-documented. It demonstrates significant inhibition of FXa, which is critical in preventing excessive blood clot formation. The pharmacokinetic profile indicates good bioavailability and low clearance rates, making it suitable for therapeutic applications .
Antitumor Activity
Research indicates that this compound may also exhibit antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines, suggesting potential for development as an anticancer agent. The specific mechanisms by which it induces apoptosis in cancer cells are still under investigation .
Antiviral Properties
In addition to its anticoagulant and antitumor activities, N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene has been studied for antiviral effects against viruses such as herpes simplex and influenza. This broad spectrum of activity highlights its potential utility in treating viral infections .
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | MCF-7 | 9.7 | Antiproliferative |
| Study 2 | HepG2 | 8.8 | Induced apoptosis |
| Study 3 | Normal THLE | 33.7 | Low cytotoxicity |
These findings demonstrate that while the compound is effective against cancer cells, it exhibits low toxicity towards normal cells, an essential criterion for drug development .
Q & A
Q. Optimization Strategies :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates.
- Temperature Control : Maintain 0–25°C to prevent side reactions (e.g., hydrolysis of amide bonds).
- Catalysts : Use coupling agents like EDCI/HOBt for efficient amide bond formation .
Basic: Which spectroscopic techniques are critical for structural characterization, and how are data interpreted?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm), piperidinone carbonyl (δ ~170 ppm), and naphthalene aromatic protons (δ 7.2–8.5 ppm).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals for piperidinone and phenyl groups .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 413.1743 [M+H]+) .
- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .
Basic: What is the compound’s primary biological target, and how is inhibitory activity assessed?
Methodological Answer:
- Target : Activated factor X (FXa) in the coagulation cascade .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC50 using chromogenic substrates (e.g., S-2222 for FXa).
- Competitive Binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine KD values .
Advanced: How can contradictions between computational binding predictions and experimental data be resolved?
Methodological Answer:
Advanced: What strategies address discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling :
- Formulation Optimization :
- Use lipid nanoparticles to enhance oral bioavailability.
- Adjust pH for solubility (e.g., salt formation at carboxyl groups) .
Advanced: How do crystallographic (SHELX) and NMR data complement/contradict in structural analysis?
Methodological Answer:
Advanced: What methods identify metabolic stability and major metabolites?
Methodological Answer:
- In Vitro Metabolism :
- Metabolite Synthesis :
Q. Key Metabolites :
| Metabolite | m/z [M+H]+ | Biological Activity |
|---|---|---|
| Oxidized Piperidinone | 429.1701 | Reduced FXa inhibition (IC50 ↑2-fold) . |
| O-Demethylated | 399.1598 | Enhanced solubility (logP ↓0.5) . |
Advanced: How can synthetic routes be scaled while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Resolution :
- Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
- Asymmetric Catalysis :
- Employ Ru-BINAP catalysts for stereoselective amide bond formation .
- Process Analytical Technology (PAT) :
- In-line FTIR monitors reaction progress to prevent racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
